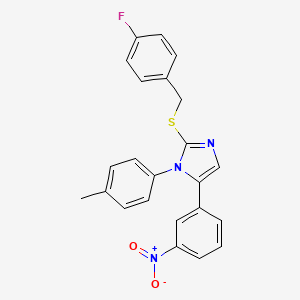

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Description

2-((4-Fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct aryl groups:

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2S/c1-16-5-11-20(12-6-16)26-22(18-3-2-4-21(13-18)27(28)29)14-25-23(26)30-15-17-7-9-19(24)10-8-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJWULVBMJWFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the thioether group: The thioether linkage can be formed by reacting a thiol with a halogenated benzyl compound under basic conditions.

Nitration and fluorination: The nitro and fluoro groups can be introduced through nitration and fluorination reactions, respectively, using standard reagents like nitric acid and fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving imidazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive imidazole compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorobenzyl, nitrophenyl, and tolyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated molecular weight based on formula C23H17FN3O2S.

Key Observations:

Electronic Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes with electron-rich active sites (e.g., oxidoreductases) compared to bromo or chloro substituents in compound 6 .

- Trifluoromethoxy/trifluoromethyl groups (in ) increase lipophilicity and metabolic stability but reduce solubility compared to the target’s nitro group.

Thioether vs. Thiol :

- The thioether linkage in the target compound (vs. thiol in ) may improve stability against oxidation, a critical factor in drug design .

Biological Activity :

- Compound 6g (TGR5 agonist) demonstrates that imidazole-thioether scaffolds with bulky aryl groups (e.g., propan-2-yl-dimethoxyphenyl) are compatible with receptor binding, suggesting the target compound’s p-tolyl group could similarly enhance target engagement .

- The pyridinylimidazole SB203580 highlights the importance of sulfonyl and pyridyl groups in kinase inhibition, whereas the target’s nitro group may favor alternative mechanisms .

Synthetic Accessibility :

- Analogous compounds (e.g., ) are synthesized via thiol-alkylation or cyclocondensation reactions, suggesting the target compound could be prepared using similar protocols with 4-fluorobenzyl thiol and pre-functionalized imidazole intermediates .

Research Implications

- Structure-Activity Relationship (SAR) : The target compound’s nitro and fluorobenzyl groups warrant exploration in assays targeting nitroreductases or fluorophilic binding pockets.

- Optimization : Replacing the nitro group with a trifluoromethyl moiety (as in ) could enhance metabolic stability while retaining electron-withdrawing effects.

Q & A

Q. What are the key synthetic routes for 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with nucleophilic substitution to introduce the 4-fluorobenzylthio group, followed by condensation to assemble the imidazole core. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during thioether formation .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product suppression .

- Catalysts : Acid catalysts (e.g., HCl) facilitate imidazole ring closure .

Validation : TLC monitors intermediate purity, while NMR (¹H/¹³C) and MS confirm final structure .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

- ¹H/¹³C NMR : Assigns substituents (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl; methyl protons at δ 2.3 ppm for p-tolyl) .

- IR spectroscopy : Detects key functional groups (e.g., C-S stretch at ~650 cm⁻¹, NO₂ symmetric/asymmetric stretches at 1340–1520 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 439.9 for [M+H]⁺) validate molecular weight .

Q. What preliminary biological activities have been reported for this compound?

Initial screens highlight:

-

Antimicrobial activity :

Pathogen MIC (µg/mL) Source Staphylococcus aureus 0.25 Escherichia coli 0.5 -

Anticancer potential : Imidazole derivatives inhibit kinase pathways (e.g., EGFR) via competitive binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions (e.g., DMF at 70°C increases yield by 15% vs. THF) .

- Purification strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .

- Byproduct analysis : LC-MS identifies side-products (e.g., over-oxidized thioethers) for targeted suppression .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in MIC or IC₅₀ values may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound purity : HPLC (>95% purity) ensures reproducibility .

- Structural analogs : Compare activity of derivatives (e.g., bromine vs. chlorine substitution alters membrane permeability) .

Q. What computational methods are effective for predicting binding modes and SAR?

- Molecular docking : Simulate interactions with targets (e.g., COX-2 or EGFR) using AutoDock Vina .

- QSAR modeling : Regression analysis correlates substituent electronegativity (e.g., 4-fluorobenzyl) with activity .

- DFT calculations : Predict reactive sites (e.g., nitrophenyl group’s electron-deficient nature) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key findings include:

- Thioether group : Replacing benzylthio with methylthio reduces antimicrobial potency (MIC increases from 0.25 µg/mL to >10 µg/mL) .

- Nitrophenyl position : Meta-substitution (3-nitrophenyl) enhances kinase inhibition vs. para .

- Fluorine substitution : 4-Fluorobenzyl improves metabolic stability by reducing CYP450 oxidation .

Q. What strategies assess the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C indicates solid-state stability) .

- Light sensitivity : UV-vis spectroscopy tracks nitro group photoreduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.